molecular formula C11H12O2 B3078941 1-Ethoxy-4-ethynyl-2-methoxybenzene CAS No. 1057669-92-7

1-Ethoxy-4-ethynyl-2-methoxybenzene

Cat. No. B3078941
CAS RN: 1057669-92-7
M. Wt: 176.21 g/mol
InChI Key: AXGGJHUQGUFYOC-UHFFFAOYSA-N
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Description

“1-Ethoxy-4-ethynyl-2-methoxybenzene” is an aromatic compound. It is also known as “4-Ethynylanisole” and its linear formula is CH3OC6H4C≡CH . The molecular weight of this compound is 132.16 .


Synthesis Analysis

The synthesis of such aromatic compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1-Ethoxy-4-ethynyl-2-methoxybenzene” can be represented by the SMILES string COc1ccc(cc1)C#C . This indicates that the molecule consists of a benzene ring with ethynyl (C#C), methoxy (OCH3), and ethoxy (CH2CH3) substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethoxy-4-ethynyl-2-methoxybenzene” include a boiling point of 87-91 °C/11 mmHg, a melting point of 28-29 °C, and a density of 1.019 g/mL at 25 °C . The refractive index is 1.563 .

Scientific Research Applications

Synthesis and Characterization of Complexes

1-Ethoxy-4-ethynyl-2-methoxybenzene is utilized in the synthesis and characterization of new acetylide-functionalised aromatic and hetero-aromatic ligands and their dinuclear platinum complexes. These complexes exhibit significant donor-acceptor interaction and photoluminescence, demonstrating potential applications in materials science, particularly in the development of optoelectronic devices (Khan et al., 2003).

Electrochemical Reduction

The electrochemical behavior of methoxybenzene derivatives, closely related to 1-Ethoxy-4-ethynyl-2-methoxybenzene, has been studied to understand their reduction processes. Such research provides insights into the electrochemical properties of similar compounds and their potential applications in chemical synthesis and environmental remediation (McGuire & Peters, 2016).

Homo- and Copolymerization

1-Ethoxy-4-ethynyl-2-methoxybenzene serves as a precursor for homo- and copolymerization processes, leading to the creation of poly(aryleneethynylenevinylene) π-conjugated polymers. These polymers have applications in the development of new materials with potential electronic and photonic properties (Pasquini et al., 2009).

Cross-linking in Polymers

The compound is involved in the study of novel cross-linking poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers. Such polymers exhibit improved thermal stability and potential for use in various applications, including coatings and adhesives (Huang et al., 2012).

Catalytic Reactions

Research into the catalytic reactions of compounds structurally related to 1-Ethoxy-4-ethynyl-2-methoxybenzene, such as oxidative ligand coupling, expands our understanding of their reactivity and potential applications in synthetic chemistry (Amaya et al., 2009).

Safety and Hazards

The safety data sheet for 4-Ethynylanisole, a similar compound, suggests that it may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

1-ethoxy-4-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGJHUQGUFYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293338
Record name 1-Ethoxy-4-ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-4-ethynyl-2-methoxybenzene

CAS RN

1057669-92-7
Record name 1-Ethoxy-4-ethynyl-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057669-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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